Andrastin D is primarily isolated from various fungal species, particularly those belonging to the genus Aspergillus. The compound has been identified in the context of fungal metabolites, where it plays a role in the organism's secondary metabolism.
Chemically, Andrastin D is classified as a meroterpenoid. This classification reflects its biosynthetic origin, which combines features of terpenes (which are built from isoprene units) with other non-terpene structures.
The synthesis of Andrastin D can be achieved through several methods, including total synthesis and biosynthetic approaches. Recent studies have highlighted a total synthesis pathway that involves multiple reaction steps to construct its complex structure.
One significant method involves the use of carbocation intermediates generated through mild catalytic conditions. For instance, a Co-catalyzed hydroalkoxylation reaction has been shown to facilitate the formation of the Andrastin framework selectively. The synthesis typically begins with simpler precursors like protoaustinoid A and employs various transformations including rearrangements and functional group modifications to yield Andrastin D in high purity and yield .
The molecular structure of Andrastin D features a complex arrangement of carbon rings and functional groups typical of meroterpenoids. It includes multiple stereocenters that contribute to its unique three-dimensional configuration.
Andrastin D undergoes various chemical reactions that can modify its structure or functional properties. Key reactions include:
The synthesis often involves selective reactions under controlled conditions to minimize by-products. For example, employing specific catalysts can enhance yields while maintaining the integrity of sensitive functional groups .
The mechanism of action for Andrastin D, particularly in biological contexts, typically involves interaction with cellular targets such as enzymes or receptors. It may exert effects through inhibition or modulation of these targets, leading to various physiological responses.
Andrastin D is characterized by specific physical properties including:
Chemically, Andrastin D exhibits stability under standard laboratory conditions but may be sensitive to extreme pH or light exposure. Its reactivity profile allows for further derivatization which can enhance its biological activity or facilitate analytical detection .
Andrastin D has shown promise in various scientific applications:
Andrastin D is a 3-oxo steroid derivative classified as a meroterpenoid—a hybrid natural product biosynthesized through both polyketide and terpenoid pathways. Its chemical structure (C₂₈H₃₈O₈) features a modified ent-5α,14β-androstane skeleton characterized by:
Meroterpenoids are formally defined as compounds where "a non-terpenoid precursor is linked to a terpenoid" [3]. Andrastin D exemplifies this through its fusion of a dimethylorsellinic acid (DMOA)-derived polyketide unit with a farnesyl pyrophosphate (FPP)-derived terpenoid scaffold [1] [2].
Table 1: Key Chemical Identifiers of Andrastin D
Property | Value |
---|---|
IUPAC Name | Methyl (5β,8α,9β,10α,13α)-15-hydroxy-4,4,8,12,16-pentamethyl-3,17-dioxoandrosta-11,15-diene-14-carboxylate |
Molecular Formula | C₂₈H₃₈O₈ |
Molecular Weight | 502.6 g/mol |
CAS Registry Number | 184432-08-4 |
Classification | Meroterpenoid / 3-Oxo steroid |
Bioactivity | Farnesyltransferase inhibition (IC₅₀ = 25.7 μM) |
Andrastin D was first isolated in 1995 from Penicillium sp. FO-3929 (later identified as P. simplicissimum) during a targeted screen for microbial farnesyltransferase inhibitors. Researchers cultured the fungus on malt extract agar and extracted metabolites with ethanol, followed by chromatographic separation (HPLC with ODS columns) [1] [6]. Key characterization milestones include:
Table 2: Timeline of Andrastin D Research
Year | Event | Significance |
---|---|---|
1995 | Isolation from Penicillium sp. FO-3929 | Initial discovery and cytotoxicity screening |
1998 | Structural confirmation by X-ray diffraction | Defined bicyclo[3.3.1]nonane nucleus |
2017 | First total synthesis by Newhouse & Maimone | Enabled access to racemic Andrastin D for biostudies |
2021 | Detection in deep-sea-derived Penicillium spp. | Expanded ecological distribution |
The biosynthesis of Andrastin D exemplifies convergent enzymatic strategies for merging two distinct metabolic pathways:
Polyketide Phase
Initiated by a non-reducing polyketide synthase (PKS), which assembles 3,5-dimethylorsellinic acid (DMOA) from one acetyl-CoA and six malonyl-CoA units. DMOA provides the aromatic, oxygenated benzene core characteristic of meroterpenoids in this class [1] [8].
Terpenoid Phase
Farnesyl diphosphate (FPP), synthesized via the mevalonate pathway, delivers a 15-carbon terpenoid unit. The fusion of DMOA and FPP is catalyzed by a prenyltransferase (AdrD in P. roqueforti), yielding a linear meroterpenoid precursor [8].
Cyclization and Modification
Table 3: Key Enzymes in Andrastin D Biosynthesis
Enzyme | Gene | Function | Effect on Structure |
---|---|---|---|
Polyketide synthase | adrA | Synthesizes DMOA core | Aromatic ring with methyl/carboxyl groups |
Prenyltransferase | adrD | Attaches FPP to DMOA at C-1 | Adds 15-carbon chain |
Epoxidase | adrI | Epoxidizes terminal FPP alkene | Enables oxirane-driven cyclization |
Cyclase | adrC | Catalyzes cationic cyclization | Forms tetracyclic scaffold |
Methyltransferase | adrK | Methylates C-14 carboxylic acid | Generates methyl ester |
Simplified Biosynthetic Pathway:DMOA + FPP → Prenylated DMOA → Epoxy intermediate → Protoaustinoid A → Andrastin C → Andrastin D(Oxidative cleavage at C-3 converts Andrastin C to Andrastin D) [1] [8]
Figure 1: Biosynthetic Gene Cluster (adr) for Andrastin-Type Meroterpenoids in P. roqueforti[Diagram showing a linear arrangement of genes: adrA (PKS), adrC (cyclase), adrD (prenyltransferase), adrI (epoxidase), adrK (methyltransferase). Pseudogene adrB is marked as nonfunctional.]
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